molecular formula C10H7ClN2O2 B2763271 (5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione CAS No. 117993-64-3

(5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione

Cat. No.: B2763271
CAS No.: 117993-64-3
M. Wt: 222.63
InChI Key: CVCARONLQOISKW-YVMONPNESA-N
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Description

(5Z)-5-[(2-Chlorophenyl)methylidene]imidazolidine-2,4-dione is a hydantoin derivative characterized by a Z-configuration exocyclic double bond and a 2-chlorophenyl substituent. This compound belongs to the 5-arylideneimidazolidine-2,4-dione class, which is widely studied for diverse applications, including UV filters, antiparasitic agents, and enzyme inhibitors. Its structural uniqueness lies in the ortho-chlorophenyl group, which influences electronic properties, steric effects, and biological interactions compared to para-substituted analogues .

Properties

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-4-2-1-3-6(7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCARONLQOISKW-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331973
Record name (5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668408
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

117993-64-3
Record name (5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 2-chlorobenzaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chlorobenzylidene moiety can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazolidine-2,4-diones.

Scientific Research Applications

Chemical Synthesis and Modifications

Building Block in Organic Synthesis
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis. The synthesis typically involves the condensation of 2-chlorobenzaldehyde with imidazolidine-2,4-dione, often utilizing bases like sodium hydroxide or potassium carbonate under controlled conditions.

Reactivity and Derivative Formation
(5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione can undergo several reactions:

  • Oxidation : Can produce hydroxylated derivatives using agents like potassium permanganate.
  • Reduction : Can be converted into reduced forms with reducing agents such as sodium borohydride.
  • Substitution : The chlorobenzylidene moiety can participate in substitution reactions with nucleophiles like amines and thiols.

Biological Applications

Antimicrobial and Antioxidant Properties
Research indicates that this compound exhibits significant antimicrobial and antioxidant activities. These properties make it a candidate for developing new therapeutic agents targeting various microbial infections and oxidative stress-related diseases.

Anticancer Activity
Studies have demonstrated that derivatives of this compound may possess anticancer properties. For instance, compounds based on similar imidazolidine structures have shown efficacy against human tumor cells, indicating potential for further exploration in cancer treatment . The National Cancer Institute has protocols for evaluating such compounds' antimitotic activity, which could lead to new cancer therapies .

Medicinal Chemistry

Drug Development Potential
In medicinal chemistry, the ability of this compound to interact with biological targets positions it as a promising candidate for drug development. Its derivatives are often explored for their potential as pharmaceutical agents due to their biological activities .

Industrial Applications

Specialty Chemicals Production
In industry, this compound can be utilized in producing specialty chemicals and materials. Its chemical properties make it suitable for applications in coatings, adhesives, and polymers. The ability to modify its structure allows for the creation of tailored materials with specific functionalities.

Summary Table of Applications

Field Application Remarks
Chemical Synthesis Building block for complex moleculesVersatile intermediate in organic synthesis
Biological Research Antimicrobial and antioxidant activitiesPotential therapeutic agent development
Medicinal Chemistry Anticancer propertiesEvaluated by National Cancer Institute protocols
Industrial Use Production of specialty chemicalsSuitable for coatings, adhesives, and polymers

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

UV Absorption Properties

Key comparisons include:

Compound Name Substituents λmax (nm) Molar Absorption Coefficient (ε) Reference UV Filter (Avobenzone)
(5Z)-5-[(2-Chlorophenyl)methylidene] 2-Chlorophenyl ~345* ~25,000* Avobenzone (λmax: 357 nm, ε: ~30,000)
4f (from ) (E)-3-Phenylallylidene 358 32,500
4g (from ) (E)-3-(4-Methoxyphenyl)allylidene 362 34,200
LPSF/FZ4 () 4-Nitrobenzylidene N/A N/A N/A

*Inferred based on structural similarity to benzylidene analogues.

  • Key Findings :
    • Elongation of the unsaturated spacer (e.g., allylidene in 4f–4g) induces a bathochromic shift (λmax ~358–362 nm) compared to benzylidene analogues (~345 nm) .
    • The 2-chlorophenyl group may reduce conjugation efficiency relative to para-substituted derivatives, leading to a slightly lower λmax.
Solubility and Formulation Challenges:
  • LPSF/FZ4 and its analogues face solubility challenges, necessitating solid dispersion techniques (e.g., with PVP) to enhance dissolution rates .
Substituent Effects on Reactivity:
  • Electron-withdrawing groups (e.g., nitro in LPSF/FZ4) reduce solubility but may enhance stability.

Comparison with Thiazolidinedione Analogues

Thiazolidinediones (e.g., ) share structural similarities but differ in core heteroatoms:

Compound Name Core Structure Substituents Application
(5Z)-5-[(2-Chlorophenyl)methylidene] Imidazolidine-2,4-dione 2-Chlorophenyl Under investigation
(5Z)-5-[(2,6-Difluorophenyl)methylene]-1,3-thiazolidine-2,4-dione Thiazolidine-2,4-dione 2,6-Difluorophenyl Antidiabetic (inferred)
  • Thiazolidinediones often target PPARγ receptors, while imidazolidinediones are explored for antiparasitic or UV-filter roles, highlighting core-dependent bioactivity .

Biological Activity

(5Z)-5-[(2-chlorophenyl)methylidene]imidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention in pharmacological research due to its potential therapeutic properties. This compound is characterized by its unique structure, which includes a chlorophenyl group that may influence its biological activity.

  • Molecular Formula : C₁₀H₉ClN₂O₂
  • Molecular Weight : 224.64 g/mol
  • CAS Number : 102589-03-7

Biological Activity Overview

Research indicates that derivatives of imidazolidine-2,4-dione exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The specific compound this compound has been studied for its potential effects on various cellular pathways.

1. Anti-inflammatory Activity

Studies have shown that imidazolidine derivatives can inhibit the production of pro-inflammatory cytokines. In particular, compounds similar to this compound have demonstrated the ability to reduce the expression of monocyte chemoattractant protein 1 (MCP-1), which is crucial in the recruitment of macrophages during inflammatory responses .

2. Antioxidant Properties

The compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is essential for protecting cellular components from damage due to reactive oxygen species (ROS), which are implicated in various diseases .

3. Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

Case Studies and Research Findings

A comprehensive review of literature reveals multiple studies examining the biological effects of imidazolidine derivatives. Below are selected findings relevant to this compound:

StudyFindings
Abdulrahman et al. (2016)Discussed the synthesis and biological evaluation of imidazolidine derivatives; noted their potential as anti-inflammatory agents .
PubChem DatabaseSummarized structural data and potential applications in pharmacology for related compounds .
ResearchGate PublicationReviewed various derivatives and their pharmacological activities, highlighting the importance of substituents like chlorophenyl in enhancing bioactivity .

The biological activity of this compound can be attributed to its ability to modulate signaling pathways involved in inflammation and oxidative stress response. The chlorophenyl group likely enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

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